molecular formula C25H23Cl2N3O B14204983 N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide CAS No. 832076-41-2

N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide

Cat. No.: B14204983
CAS No.: 832076-41-2
M. Wt: 452.4 g/mol
InChI Key: FGJLXSQONBXXOQ-UHFFFAOYSA-N
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Description

N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide is a complex organic compound featuring an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the imidazo[1,2-a]pyridine moiety is particularly noteworthy, as it is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions, which are efficient in producing a wide range of products while avoiding complex multistage syntheses . These methods are advantageous due to their ability to produce high yields in a single synthetic stage.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and phenylacetamide groups enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.

Properties

CAS No.

832076-41-2

Molecular Formula

C25H23Cl2N3O

Molecular Weight

452.4 g/mol

IUPAC Name

N-butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide

InChI

InChI=1S/C25H23Cl2N3O/c1-2-3-14-29(20-12-8-5-9-13-20)23(31)16-22-24(18-10-6-4-7-11-18)28-25-21(27)15-19(26)17-30(22)25/h4-13,15,17H,2-3,14,16H2,1H3

InChI Key

FGJLXSQONBXXOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)CC2=C(N=C3N2C=C(C=C3Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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